[1] The compound (R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) is described as a "potent (Ki = 1.1 nM), selective (>100-fold), orally bioavailable, silent 5-HT1A receptor antagonist" []. This description highlights key characteristics relevant to its pharmacological profile.
[2] The synthesis of N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (II, ASS234) served as a basis for the design and synthesis of new indole derivatives []. This exemplifies how existing synthetic routes and structure-activity relationships can guide the development of new compounds.
[4] The synthesis of 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives involved a key reaction between 1-methyl-2-(pyridinyl)-1,2-dihydro-4H-3,1benzoxazin-4-one and 4-substituted phenyl-1,3-thiazol-2-amines []. This exemplifies how specific chemical reactions are employed to construct target molecules with desired structural features.
[5] The paper investigating the anxiogenic effects of m-chlorophenylpiperazine (m-CPP) and N-methyl-β-carboline-3-carboxamide (FG-7142) delves into their mechanism of action, highlighting the role of the 5-hydroxytryptamine2C (5-HT2C) receptor in mediating their anxiogenic effects [].
[6] The paper discussing the synthesis of 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide with benzoic acid cocrystal highlights the importance of solubility and bioavailability as key physicochemical properties influencing drug performance [].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3